molecular formula C23H17BrN2S2 B3038538 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine CAS No. 866136-26-7

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine

Cat. No.: B3038538
CAS No.: 866136-26-7
M. Wt: 465.4 g/mol
InChI Key: QGCBNNXXWULFMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
  • 4-(4-Methylphenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
  • 4-(4-Fluorophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine

Uniqueness

4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2S2/c24-18-11-13-21(14-12-18)28-22-15-19(16-27-20-9-5-2-6-10-20)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCBNNXXWULFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167193
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866136-26-7
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866136-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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